molecular formula C17H13FN2O3S B1578286 4-{[4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid

4-{[4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid

Cat. No.: B1578286
M. Wt: 344.4 g/mol
InChI Key: LKZZDHKJFDTYCH-UHFFFAOYSA-N
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Description

4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid is a small molecule belonging to the class of organic compounds known as salicylic acids. These compounds are characterized by the presence of an ortho-hydroxylated benzoic acid structure. This particular compound is notable for its unique combination of a thiazole ring and a fluorinated aromatic ring, which contribute to its distinct chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid involves its interaction with specific molecular targets. One such target is hematopoietic prostaglandin D synthase, an enzyme involved in the biosynthesis of prostaglandins. By inhibiting this enzyme, the compound can modulate inflammatory responses and other physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid is unique due to its combination of a fluorinated aromatic ring, a thiazole ring, and a hydroxybenzoic acid moiety.

Properties

Molecular Formula

C17H13FN2O3S

Molecular Weight

344.4 g/mol

IUPAC Name

4-[[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino]-2-hydroxybenzoic acid

InChI

InChI=1S/C17H13FN2O3S/c1-9-6-10(2-5-13(9)18)14-8-24-17(20-14)19-11-3-4-12(16(22)23)15(21)7-11/h2-8,21H,1H3,(H,19,20)(H,22,23)

InChI Key

LKZZDHKJFDTYCH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=CSC(=N2)NC3=CC(=C(C=C3)C(=O)O)O)F

bioactivity

Antibacterial

sequence

FLGVVFKLASKVFPAVFGKV

Origin of Product

United States

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